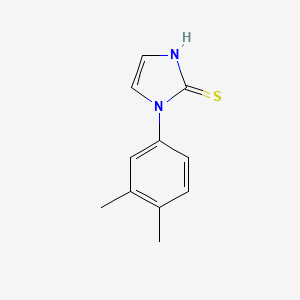

1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol

Description

1-(3,4-Dimethylphenyl)-1H-imidazole-2-thiol is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with a 3,4-dimethylphenyl group at the 1-position and a thiol (-SH) group at the 2-position. For instance, compounds like 1-(4-nitrophenyl)-1H-imidazole-2-thiol (CAS: 155655-99-5) and 1-(4-methoxyphenyl)-1H-imidazole-2-thiol (CAS: 791079-96-4) share similar imidazole-thiol backbones with varying aryl substituents .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-4-10(7-9(8)2)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAWRBPISHYKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CNC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 3,4-dimethylbenzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. The thiol group is then introduced through a nucleophilic substitution reaction using thiourea as the sulfur source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or other reducing agents.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Thioethers, other sulfur-containing derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol, exhibit significant anticancer properties. Research has shown that modifications to the imidazole ring can enhance antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated inhibitory effects on pancreatic ductal adenocarcinoma cells, with half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM . The structural similarity of imidazole to histidine allows these compounds to interact effectively with biological targets, potentially leading to new cancer therapies.

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. The compound has been evaluated for its ability to inhibit bacterial growth and may serve as a lead compound in the development of new antibiotics. Studies have reported that certain imidazole derivatives exhibit potent antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains .

Material Science

OLED Applications

this compound has been explored as a dopant in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the performance of OLED materials. The compound's ability to act as a host or dopant can improve the efficiency and color purity of OLED devices .

Nanomaterials

The compound has potential applications in the synthesis of mesoporous materials and metal alloys. Its thiol group can facilitate interactions with metal surfaces, making it valuable in the development of nanomaterials for various applications, including catalysis and sensing technologies .

Catalysis

Diels-Alder Reactions

this compound has been utilized in catalytic reactions such as the Diels-Alder reaction. Research indicates that imidazole-2-thiones can participate in hetero-Diels-Alder reactions when catalyzed by Lewis acids, yielding various cycloadducts with moderate to good yields . This highlights the compound's versatility in organic synthesis.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity against pancreatic cancer cells; antimicrobial properties against bacteria and fungi. |

| Material Science | Used as a dopant in OLEDs; potential for synthesizing mesoporous materials and metal alloys. |

| Catalysis | Involved in Diels-Alder reactions; serves as a catalyst in organic synthesis processes. |

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and imidazole core significantly influence molecular properties. A comparison of key analogs is summarized below:

Key Observations :

- Electron-donating groups (e.g., methyl in the target compound) increase lipophilicity and may improve membrane permeability .

- Electron-withdrawing groups (e.g., nitro in 1-(4-nitrophenyl)-1H-imidazole-2-thiol) reduce thermal stability but may enhance reactivity in electrophilic substitutions .

- Halogenated derivatives (e.g., 1-(3,4-dichlorophenyl)-1H-imidazole-2-thiol) are often associated with antimicrobial activity due to increased electrophilicity .

Structural Characterization Techniques

- NMR Spectroscopy : Used extensively to confirm regioselectivity in analogs like 4,5-dihydro-1-(ferrocenylmethyl)-1H-imidazole-2-thiol, where ¹H/¹³C correlations resolve substitution patterns .

- X-ray Crystallography : Critical for determining molecular geometry, as seen in studies of 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthroimidazole .

Biological Activity

1-(3,4-dimethylphenyl)-1H-imidazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with a thiol group and a 3,4-dimethylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 220.29 g/mol. The structural features contribute to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The presence of the thiol group enhances its ability to scavenge free radicals, suggesting potential antioxidant effects that may contribute to its antimicrobial activity.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 μg/mL | |

| Escherichia coli | 20 μg/mL | |

| Candida albicans | 10 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation, particularly in breast (MCF-7) and colorectal (DLD-1) cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported as follows:

Table 2: Anticancer Activity Data

The mechanism of action appears to involve interaction with nuclear DNA, leading to apoptosis independent of the p53 pathway . Additionally, the compound may modulate various signaling pathways through its interactions with specific proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

- Enzyme Interaction : The compound may interact with key enzymes involved in cellular signaling and metabolic pathways, influencing their activity.

- Redox Reactions : Its ability to participate in redox reactions enhances its antioxidant properties, which may protect cells from oxidative stress .

Case Studies

Several studies have investigated the efficacy of this compound against various pathogens and cancer cell lines:

- Antifungal Efficacy : A study demonstrated significant antifungal activity against multiple Candida species, with MIC values comparable to standard antifungal agents like fluconazole .

- Anticancer Potential : In vitro studies on MCF-7 and DLD-1 cell lines revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.